molecular formula C₂₆H₄₁N₅O₇S B016542 Biotin-XX-NHS CAS No. 89889-52-1

Biotin-XX-NHS

Cat. No. B016542
CAS RN: 89889-52-1
M. Wt: 567.7 g/mol
InChI Key: ATYCFNRXENKXSE-MHPIHPPYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of biotin derivatives like Biotin-XX-NHS often involves complex biochemical pathways. Biotin itself is synthesized in organisms through a multi-step process starting from simpler precursors such as pimelic acid, with the transformation involving radical-mediated processes catalyzed by enzymes like biotin synthase (BioB) (Seki, 2006). This pathway highlights the intricate chemical reactions necessary for creating biotin and its derivatives.

Molecular Structure Analysis

The molecular structure of biotin is characterized by its heterocyclic ring and a side chain with a carboxyl group, which are crucial for its biological functionality and its strong binding affinity with proteins like streptavidin. Structural studies of biotin synthase, an enzyme involved in biotin's biosynthesis, provide insights into the enzyme's complex with substrates, shedding light on the molecular details of biotin formation (Jarrett, 2005).

Chemical Reactions and Properties

Biotin-XX-NHS's utility in labeling stems from its chemical reactivity, particularly the NHS (N-hydroxysuccinimide) ester group's ability to react with amino groups in proteins and peptides. This reactivity allows for the covalent attachment of biotin to these molecules, facilitating their detection and purification. The specificity of these reactions, however, can vary based on the peptide sequence and conditions, underscoring the importance of understanding these chemical properties for effective use (Miller et al., 1997).

Scientific Research Applications

Protein Labeling

  • Application : Biotin-XX-NHS is used to biotinylate antibodies or other proteins for detection or purification using streptavidin probes or resins .
  • Method : The NHS-ester reagent reacts with primary amines in proteins to form stable amide bonds . The biotinylated proteins can then be detected or purified using streptavidin probes or resins .
  • Results : The results vary depending on the specific experiment, but the biotinylated proteins can be effectively detected or purified .

Intracellular Labeling

  • Application : Biotin-XX-NHS can be used for general intracellular labeling due to its membrane permeability .
  • Method : The reagent is introduced into cells, where it reacts with primary amines to label intracellular proteins .
  • Results : This allows for the visualization or detection of specific proteins within the cell .

Detection of Biotin Binding Sites

  • Application : Biotin-XX-NHS can be used to detect biotin binding sites .
  • Method : The reagent is used to label proteins or other molecules, which can then be detected based on their interaction with biotin .
  • Results : This can provide information about the location and number of biotin binding sites .

Measurement of Avidin and Streptavidin in Crude Biological Samples

  • Application : Biotin-XX-NHS can be used for the measurement of avidin and streptavidin in crude biological samples .
  • Method : The reagent is used to label proteins or other molecules, which can then be detected based on their interaction with avidin or streptavidin .
  • Results : This can provide quantitative data about the amount of avidin or streptavidin in a sample .

Degree of Biotinylation of Proteins Measurement

  • Application : Biotin-XX-NHS can be used to measure the degree of biotinylation of proteins .
  • Method : The reagent is used to label proteins, and the degree of biotinylation is then measured using various methods .
  • Results : This can provide quantitative data about the degree of biotinylation of proteins .

Detection or Purification Using Streptavidin Probes or Resins

  • Application : Biotin-XX-NHS is used for detection or purification using streptavidin probes or resins .
  • Method : The NHS-ester reagent reacts with primary amines in proteins to form stable amide bonds . The biotinylated proteins can then be detected or purified using streptavidin probes or resins .
  • Results : The results vary depending on the specific experiment, but the biotinylated proteins can be effectively detected or purified .

Microscale Protein Labeling

  • Application : Biotin-XX-NHS is used in the Biotin-XX Microscale Protein Labeling Kit for attaching a fluorescent label to a small amount of antibody or protein .
  • Method : The reactive label contains a succinimidyl (NHS) ester moiety that reacts with primary amines of proteins to form stable dye-protein conjugates .
  • Results : Labeled proteins are typically ready to use in about 2 hours, with yields between 60 and 90% .

Polar Tracer for Cell Morphology Studies

  • Application : Biotin-XX-NHS can be used as a polar tracer by microinjection to study the morphology of cells .
  • Method : The reagent is microinjected into cells, where it reacts with primary amines to label intracellular proteins .
  • Results : This allows for the visualization of cell morphology .

Fluorescent Labeling of Antibodies or Proteins

  • Application : Biotin-XX-NHS is used in the Biotin-XX Microscale Protein Labeling Kit for attaching a fluorescent label to a small amount of antibody or protein .
  • Method : The reactive label contains a succinimidyl (NHS) ester moiety that reacts with primary amines of proteins to form stable dye-protein conjugates . The labeled proteins are typically ready to use in about 2 hours .
  • Results : The yields are between 60 and 90% .

General Intracellular Labeling

  • Application : Biotin-XX-NHS can be used for general intracellular labeling due to its membrane permeability .
  • Method : The reagent is introduced into cells, where it reacts with primary amines to label intracellular proteins .
  • Results : This allows for the visualization or detection of specific proteins within the cell .

Polar Tracer for Cell Morphology Studies

  • Application : Biotin-XX-NHS can be used as a polar tracer by microinjection to study the morphology of cells .
  • Method : The reagent is microinjected into cells, where it reacts with primary amines to label intracellular proteins .
  • Results : This allows for the visualization of cell morphology .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H41N5O7S/c32-20(27-16-8-2-4-12-24(36)38-31-22(34)13-14-23(31)35)10-3-1-7-15-28-21(33)11-6-5-9-19-25-18(17-39-19)29-26(37)30-25/h18-19,25H,1-17H2,(H,27,32)(H,28,33)(H2,29,30,37)/t18-,19-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYCFNRXENKXSE-MHPIHPPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585088
Record name N-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

567.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-dioxopyrrolidin-1-yl) 6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoate

CAS RN

89889-52-1
Record name N-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
150
Citations
PS Nelson, RA Frye, E Liu - Nucleic acids research, 1989 - academic.oup.com
… , the crude 3' amino-modified oligonucleotides were biotinylated with Biotin-XX-NHS ester. The long linking arm of Biotin-XX-NHS ester, a 14 atom spacer (XX) consisting of two e…
Number of citations: 210 academic.oup.com
KA Davis, B Abrams, SB Iyer, RA Hoffman… - Cytometry, 1998 - Wiley Online Library
… derivatized simultaneously with a 2 M excess of biotin-XXNHS and a 1.8 M excess of SMCC for … PMMA-NH2 beads were derivatized with biotin-XX-NHS, blocked with dephosphocasein, …
Number of citations: 178 onlinelibrary.wiley.com
J Hammer, B Takacs, F Sinigaglia - The Journal of experimental …, 1992 - rupress.org
… BiotinXX-NHS was from Calbiochem Corp. (LaJoUa, CA). MAb L243 (IgG2a) recognizing the … A 10-#M solution of atfinity-purified DR1 was biotinylated with 200 #M Biotin-XX-NHS in …
Number of citations: 313 rupress.org
U Bickel, K Voigt, WM Pardridge - Journal of Controlled Release, 1996 - infona.pl
… Biotin-XX-NHS, where XX = bis-aminohexanoyl spacer arm and NHS = N-hydroxysuccinimide. Disulfide cleavage of the biotinylated derivative yields the desbiotinylated peptide, which …
Number of citations: 2 www.infona.pl
RP Haugland, WW You - Monoclonal Antibody Protocols, 1995 - Springer
The avidin-biotin bond is the strongest known biological interaction between a ligand and a protein (K d = 1.3 × 10 −15 M at pH 5) ( 1 ). The affinity is so high that the avidin-biotin …
Number of citations: 54 link.springer.com
JD Silvertown, JC Symes, A Neschadim… - The FASEB …, 2007 - Wiley Online Library
… acid N-hydroxysuccinimide ester (Biotin-XX-NHS, MW 567.70; Sigma-Aldrich, Saint Louis, MO, USA). Briefly, 5 g of rH2 was added at a 1:20 M ratio with Biotin-XX-NHS (reconstituted in …
Number of citations: 69 faseb.onlinelibrary.wiley.com
H Philippou, A Adami, RA Amersey… - Blood, The Journal …, 1997 - ashpublications.org
… Biotin-XX-NHS was dissolved in dimethylformamide and the appropriate volume was added to the antibody population to yield a molar ratio of biotin-XX-NHS to IgG of 75. The solution …
Number of citations: 61 ashpublications.org
J Westermann, W Hubl, N Kaiser, L Salewski - Clinical laboratory, 2002 - researchgate.net
… N-succinimidyl-N-[6-(biotinoylamino)hexanoyl]-6-aminohexanoic acid (Biotin-XX-NHS) was … )hexanoyl]-6-aminohexanoic acid (Biotin-XX-NHS) in ethanol/ N,N-dimethylformamide (v/v=…
Number of citations: 102 www.researchgate.net
B Johnsson, S Löfås, G Lindquist… - Journal of Molecular …, 1995 - Wiley Online Library
… Antibodies were modified with biotin-XX-NHS by dissoving 1 mg of the antibody in 0.5ml of 50mM carbonate buffer pH 8.5. To this solution an aliquot of 2.5 mM biotin-XX-NHS in …
Number of citations: 336 onlinelibrary.wiley.com
J Hammer - ncbi.nlm.nih.gov
… BiotinXX-NHS was from Calbiochem Corp. (LaJoUa, CA). MAb L243 (IgG2a) recognizing the … A 10-#M solution of atfinity-purified DR1 was biotinylated with 200 #M Biotin-XX-NHS in …
Number of citations: 5 www.ncbi.nlm.nih.gov

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